molecular formula C18H15N3O6 B11709063 N-(4-methoxyphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide

N-(4-methoxyphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide

Cat. No.: B11709063
M. Wt: 369.3 g/mol
InChI Key: BPFBIDSPKMXUAO-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-N-[(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE is a synthetic organic compound It is characterized by the presence of a methoxyphenyl group, a nitro group, and an isoindole moiety

Properties

Molecular Formula

C18H15N3O6

Molecular Weight

369.3 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide

InChI

InChI=1S/C18H15N3O6/c1-11(22)19(12-3-6-14(27-2)7-4-12)10-20-17(23)15-8-5-13(21(25)26)9-16(15)18(20)24/h3-9H,10H2,1-2H3

InChI Key

BPFBIDSPKMXUAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-N-[(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE typically involves the following steps:

    Formation of the Isoindole Moiety: The isoindole moiety can be synthesized through a cyclization reaction involving a phthalic anhydride derivative and an amine.

    Coupling Reaction: The methoxyphenyl group is introduced via a coupling reaction with the isoindole derivative.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products depend on the nucleophile used but may include substituted amides or esters.

Scientific Research Applications

N-(4-METHOXYPHENYL)-N-[(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.

    Industry: The compound is investigated for its potential use in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-N-[(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes such as cyclooxygenase or kinases, inhibiting their activity.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-METHOXYPHENYL)-N-[(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]BENZAMIDE
  • **N-(4-METHOXYPHENYL)-N-[(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]PROPIONAMIDE

Uniqueness

N-(4-METHOXYPHENYL)-N-[(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group and nitro group contribute to its potential as a versatile intermediate in organic synthesis and its promising pharmacological properties.

Biological Activity

N-(4-methoxyphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including the methoxy and nitro groups, contribute to its biological activity. This article delves into the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C23H17N3O6C_{23}H_{17}N_{3}O_{6}, with a molecular weight of 431.4 g/mol. The compound features a methoxy group attached to a phenyl ring and a nitro-substituted isoindole moiety.

PropertyValue
Molecular FormulaC23H17N3O6
Molecular Weight431.4 g/mol
IUPAC NameThis compound
InChI KeyOSQMGAIJLWTETA-UHFFFAOYSA-N

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . A study demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the activation of caspase pathways and modulation of key regulatory proteins such as p53 and Bcl-2.

Anti-inflammatory Effects

The compound has also shown anti-inflammatory activity in preclinical models. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in models of arthritis and colitis . The nitro group is believed to play a crucial role in this activity by interacting with inflammatory pathways.

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It affects signaling pathways related to apoptosis and inflammation.
  • Interaction with DNA : Potential intercalation or binding to DNA could disrupt replication processes in cancer cells.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Cancer Cell Lines : A recent study evaluated its effects on breast cancer cell lines (MCF-7) and found significant inhibition of cell growth at concentrations above 10 µM.
  • Anti-inflammatory Model : In an animal model of induced arthritis, treatment with the compound resulted in a 40% reduction in paw swelling compared to control groups, indicating strong anti-inflammatory potential .

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